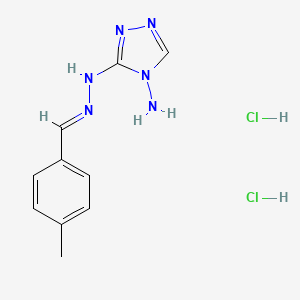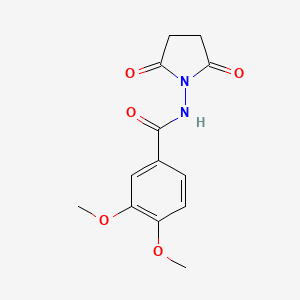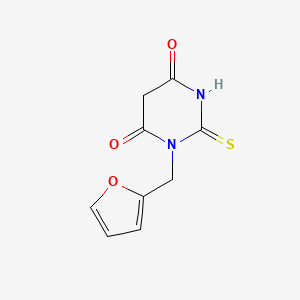
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, also known as MTT, is a chemical compound that is widely used in scientific research. It is a yellowish powder that is soluble in water and has a molecular weight of 280.2 g/mol. MTT is a versatile compound that has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of 4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride is based on its ability to be reduced by living cells to formazan. The reduction of this compound is catalyzed by mitochondrial dehydrogenases and other enzymes. The resulting formazan is insoluble in water and accumulates in the cells, producing a purple color. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not interfere with cellular metabolism or growth. It is metabolized by living cells to formazan, which is excreted from the cells. This compound has no known physiological effects on living organisms.
实验室实验的优点和局限性
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride has several advantages over other cell viability assays. It is simple, rapid, and sensitive, and can be used to measure cell viability in a variety of cell types. This compound is also cost-effective and can be used with a wide range of compounds. However, this compound has some limitations. It is not suitable for use with cells that do not metabolize this compound, such as bacteria and fungi. In addition, the reduction of this compound can be affected by the presence of certain compounds, such as antioxidants and reducing agents.
未来方向
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride has many potential future directions. One direction is the development of new this compound analogs that have improved sensitivity and selectivity. Another direction is the use of this compound in the study of mitochondrial function and oxidative stress. This compound can also be used in the study of cancer and other diseases that affect cell viability. Finally, this compound can be used in the development of new drugs and therapies.
合成方法
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate, followed by the addition of 4-amino-1,2,4-triazole. The resulting compound is then treated with hydrochloric acid to obtain this compound dihydrochloride. The purity of the compound can be improved by recrystallization.
科学研究应用
4-methylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride is widely used in scientific research as a reagent for cell viability assays. It is used to determine the number of viable cells in a cell culture by measuring the reduction of this compound to formazan. This compound is also used in drug screening assays to evaluate the cytotoxicity of compounds. In addition, this compound is used in the study of mitochondrial function and oxidative stress.
属性
IUPAC Name |
3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6.2ClH/c1-8-2-4-9(5-3-8)6-12-14-10-15-13-7-16(10)11;;/h2-7H,11H2,1H3,(H,14,15);2*1H/b12-6+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWARBBQVFCMDG-HTFHIHPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)


![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
